molecular formula Cl2 B080892 Chlorine37 CAS No. 13981-73-2

Chlorine37

Cat. No. B080892
CAS RN: 13981-73-2
M. Wt: 73.931805 g/mol
InChI Key: KZBUYRJDOAKODT-XPULMUKRSA-N
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Description

Chlorine37 is a radioactive isotope of chlorine that has been widely used in scientific research applications. It is produced by bombarding stable chlorine with neutrons in a nuclear reactor. Chlorine37 has a half-life of 30.2 days and emits beta particles during decay.

Scientific Research Applications

Chlorine37 has been used in a variety of scientific research applications. It is commonly used as a tracer in environmental studies, such as groundwater flow and nutrient cycling. Chlorine37 has also been used in studies of ocean circulation and sediment transport. In addition, Chlorine37 has been used in studies of plant uptake of nutrients and the movement of nutrients through soil.

Mechanism Of Action

Chlorine37 emits beta particles during decay, which can be detected using various methods such as liquid scintillation counting or gamma spectroscopy. The beta particles emitted by Chlorine37 can be used to track the movement of the isotope in various systems, such as groundwater or plant tissues.

Biochemical And Physiological Effects

Chlorine37 does not have any known biochemical or physiological effects on living organisms. It is considered to be a safe isotope for use in scientific research.

Advantages And Limitations For Lab Experiments

One advantage of using Chlorine37 in lab experiments is its relatively long half-life of 30.2 days. This allows for longer-term studies to be conducted without the need for frequent isotope replenishment. Additionally, Chlorine37 is relatively easy to detect using standard laboratory equipment.
One limitation of using Chlorine37 in lab experiments is its relatively low abundance in nature. This can make it difficult and expensive to obtain large quantities of the isotope for use in experiments. Additionally, the beta particles emitted by Chlorine37 can be stopped by relatively thin materials, which can limit the depth of penetration in certain systems.

Future Directions

There are many potential future directions for research involving Chlorine37. One area of interest is the use of Chlorine37 as a tracer in studies of nutrient cycling in agricultural systems. Another area of interest is the use of Chlorine37 in studies of carbon sequestration in soils. Additionally, there is potential for the use of Chlorine37 in medical imaging and cancer treatment. Overall, Chlorine37 is a versatile isotope with many potential applications in scientific research.

properties

CAS RN

13981-73-2

Product Name

Chlorine37

Molecular Formula

Cl2

Molecular Weight

73.931805 g/mol

InChI

InChI=1S/Cl2/c1-2/i1+2,2+2

InChI Key

KZBUYRJDOAKODT-XPULMUKRSA-N

Isomeric SMILES

[37Cl][37Cl]

SMILES

ClCl

Canonical SMILES

ClCl

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A solution of triphenyl phosphite-chloride kinetic complex was prepared by adding chlorine and triphenyl phosphite (36.8 ml., 3.5 equivalents per equivalent of cephem sulfoxide used below -22.3 g.) simultaneously to 150 ml. of methylene chloride at about -20° to about -10° C., maintaining a pale yellow color in the reaction mixture throughout the co-addition. With the addition of the last drops of triphenyl phosphite to the mixture, it gave a negative starch-iodide test for chlorine. After cooling the mixture to -25° C., 5.1 ml. of amylene and subsequently 22.3 gm. of 4'-nitrobenzyl 7-phenoxyacetamido-3-hydroxy-3-cephem-4-carboxylate, 1-oxide were added. After stirring 25 minutes at -15° to -10° C., the dropwise addition of 11 ml. (3.4 equivalents per equivalent of cephem sulfoxide) of pyridine in 30 ml. of methylene chloride was begun. Pyridine addition was extended over 53 minutes. Fifteen minutes after pyridine addition was complete, 37 ml. (10 equivalents) of isobutanol was added and HCl was bubbled into the reaction mixture for 6 minutes. The title product crystallized from solution and was isolated by filtration, washed with 100 ml. of methylene chloride and dried in vacuo. Yield--6.4 g. (37%).
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Synthesis routes and methods II

Procedure details

A solution of chlorine in CCl4 is prepared by condensing 4.38 ml liquified Cl2 at dry-ice temperature, and then adding 75 ml CCl4 at -10° to it. To this solution at 0° is added two small crystals of iodine, and then 10.0 g 2-mercaptopyrimidine in 35 ml CCl4 dropwise over 1.5 hours. After stirring another hour, the solvent, excess Cl2 and HCl are evaporated in vacuo, leaving 5.I as residue.
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Synthesis routes and methods III

Procedure details

Using the method of Example 1, 11.9 g (0.1 mol) of benzoxazole were reacted, with addition of 0.5 g of montmorillonite KSF, with chlorine gas at 100° C. After addition of 1.1 times the molar amount of chlorine gas, GC showed complete conversion into 2-chlorobenzoxazole. Further introduction of chlorine gas (an additional 1.0 times the molar amount) at 120-125° C. resulted in 80.6% conversion into 2,6-dichlorobenzoxazole.
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Synthesis routes and methods IV

Procedure details

Anhydrous magnesium chloride (4.76 g; 50 millimoles), 25 ml of decane and 23.4 ml (150 mmoles) of 2-ethylhexyl alcohol were heated at 130° C. for 2 hours to form a uniform solution. Phthalic anhydride (1.11 g; 7.5 mmoles) was added to the solution, and the mixture was further stirred at 130° C. for 1 hour to dissolve phthalic anhydride in the aforesaid uniform solution. The uniform solution so obtained was cooled to room temperature, and added dropwise over the course of 1 hour to 200 ml (1.8 moles of titanium tetrachloride kept at -20° C. After the addition, the temperature of the mixed solution was elevated to 110° C. over the course of 4 hours. When the temperature reached 110° C., 2.68 ml (12.5 mmoles) of diisobutyl phthalate was added. The mixture was maintained at the same temperature for 2 hours with stirring. After the 2-hour reaction, the solid portion was collected by hot filtration. The solid portion was re-suspended in 200 ml of titanium tetrachloride, and again reacted at 110° C. for 2 hours. After the reaction, the solid portion was collected again by hot filtration and washed fully with decane and hexane at 110° C. until no free titanium compound was detected from the washing. The solid titanium catalyst component (A) prepared by the above method was stored as a hexane slurry, but a part of it was dried to examine its composition. The solid titanium catalyst component (A) obtained in this way comprised 3.1% by weight of titanium, 56.0% by weight of chlorine, 17.0% by weight of magnesium and 20.9% by weight of diisobutyl phthalate.
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